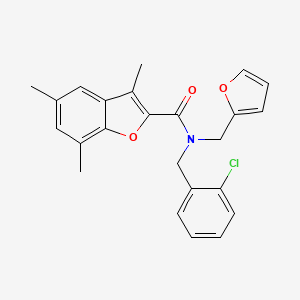![molecular formula C17H18ClNO4S B11404176 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11404176.png)
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following structure:
- It contains a benzamide core, a chloro-substituted tetrahydrothiophene ring, and a furan-2-ylmethyl group.
- This compound is of interest due to its unique structural features and potential applications.
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide: C16H16O4S
.Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- Researchers may need to explore custom synthesis or modify existing methods to access it.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs to this compound. Its uniqueness lies in the combination of the benzamide, tetrahydrothiophene, and furan moieties.
Remember that this compound’s scarcity in the literature may limit our knowledge. Researchers should explore its properties further to unlock its full potential
Properties
Molecular Formula |
C17H18ClNO4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-5-6-16(23-12)10-19(15-7-8-24(21,22)11-15)17(20)13-3-2-4-14(18)9-13/h2-6,9,15H,7-8,10-11H2,1H3 |
InChI Key |
LEMXMFHIMWOEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl {5-(benzylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11404096.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11404106.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11404113.png)
![2-(3-hydroxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11404116.png)

![Ethyl 4-amino-2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11404122.png)
![Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate](/img/structure/B11404128.png)

![3-ethyl-N-(2-fluorophenyl)-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404160.png)

![N,N-dimethyl-N'-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]propane-1,3-diamine](/img/structure/B11404174.png)
![Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11404185.png)
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B11404201.png)
